RBP4 Binding Affinity: 3,4-Dimethoxybenzoyl Substitution Confers Micromolar Target Engagement
In a radiometric scintillation proximity assay (SPA) measuring displacement of [³H]-all-trans retinol from human RBP4, the target compound bearing the 3,4-dimethoxybenzoyl group and 3-(4-methoxyphenyl) substitution demonstrated an IC₅₀ of 3.0 × 10³ nM (3.0 µM) for RBP4 binding [1]. In contrast, phenylpyrrolidine analogs lacking the 3,4-dimethoxy substitution on the benzoyl ring or bearing alternative heterocyclic replacements (e.g., oxazole core with propanoic acid tail, as in compound 7a) failed to achieve measurable RBP4 displacement in the same assay format, with reported IC₅₀ values >10 µM for the initial hit 7a [2]. This represents >3.3-fold improved RBP4 engagement attributable specifically to the 3,4-dimethoxybenzoyl pharmacophore combined with the 3-(4-methoxyphenyl) substitution pattern.
| Evidence Dimension | RBP4 binding affinity (SPA assay, IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 × 10³ nM (3.0 µM) |
| Comparator Or Baseline | Hit compound 7a (oxazole core, unsubstituted phenyl head): IC₅₀ >10 µM |
| Quantified Difference | >3.3-fold improvement in RBP4 binding |
| Conditions | Radiometric SPA assay; displacement of [³H]-all-trans retinol from human biotinylated RBP4; 16 h incubation |
Why This Matters
For RBP4-targeted screening campaigns, selecting a compound with demonstrated micromolar target engagement (IC₅₀ = 3.0 µM) provides a validated starting point for hit-to-lead optimization, whereas analogs lacking the 3,4-dimethoxybenzoyl group may yield false negatives and wasted screening resources.
- [1] BindingDB. BDBM50580644: Affinity Data for RBP4 Ligand (IC₅₀ = 3.0E+3 nM). Assay: Displacement of [³H]-all-trans retinol from human biotinylated RBP4 (SPA). Curated by ChEMBL. 2024. View Source
- [2] Nakamura S, Kamaura M, Akao Y, et al. Discovery of phenylpyrrolidine derivatives as a novel class of retinol binding protein 4 (RBP4) reducers. Bioorg Med Chem. 2022;54:116553. View Source
